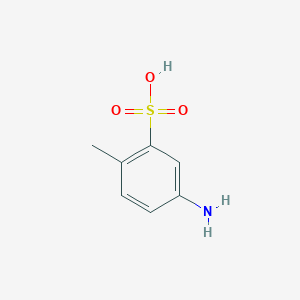

5-Amino-2-methylbenzenesulfonic acid

Cat. No. B086231

Key on ui cas rn:

118-88-7

M. Wt: 187.22 g/mol

InChI Key: BRKFTWHPLMMNHF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05075474

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.

Identifiers

|

REACTION_CXSMILES

|

C[Si]1(C)[NH:9][Si:8]([CH3:11])([CH3:10])[NH:7][Si:6]([CH3:13])([CH3:12])[NH:5][Si:4]([CH3:15])([CH3:14])N1>C[Si]1(C)N[Si](C)(C)N[Si](C)(C)N[Si](C)(C)N1.NC1C=CC(C)=C(S(O)(=O)=O)C=1>[CH3:15][Si:4]1([CH3:14])[NH:5][Si:6]([CH3:12])([CH3:13])[NH:7][Si:8]([CH3:10])([CH3:11])[NH:9]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

73 g

|

|

Type

|

catalyst

|

|

Smiles

|

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C

|

|

Name

|

|

|

Quantity

|

3.65 g

|

|

Type

|

catalyst

|

|

Smiles

|

NC1=CC(=C(C=C1)C)S(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

97 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The content of the flask was stirred after it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 200 ml volume glass flask equipped with a stirring machine, a condenser

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a distillation column and a tube

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

for distilling off the resulting product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was provided

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a distillate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 68 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05075474

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.

Identifiers

|

REACTION_CXSMILES

|

C[Si]1(C)[NH:9][Si:8]([CH3:11])([CH3:10])[NH:7][Si:6]([CH3:13])([CH3:12])[NH:5][Si:4]([CH3:15])([CH3:14])N1>C[Si]1(C)N[Si](C)(C)N[Si](C)(C)N[Si](C)(C)N1.NC1C=CC(C)=C(S(O)(=O)=O)C=1>[CH3:15][Si:4]1([CH3:14])[NH:5][Si:6]([CH3:12])([CH3:13])[NH:7][Si:8]([CH3:10])([CH3:11])[NH:9]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

73 g

|

|

Type

|

catalyst

|

|

Smiles

|

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C

|

|

Name

|

|

|

Quantity

|

3.65 g

|

|

Type

|

catalyst

|

|

Smiles

|

NC1=CC(=C(C=C1)C)S(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

97 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The content of the flask was stirred after it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 200 ml volume glass flask equipped with a stirring machine, a condenser

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a distillation column and a tube

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

for distilling off the resulting product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was provided

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a distillate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 68 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |